molecular formula C19H15NaO4 B6593626 Warfarin sodium CAS No. 67430-45-9

Warfarin sodium

カタログ番号: B6593626
CAS番号: 67430-45-9
分子量: 330.3 g/mol
InChIキー: KYITYFHKDODNCQ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Warfarin sodium can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone in the presence of a base, followed by the addition of sodium hydroxide to form the sodium salt . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The reaction mixture is carefully monitored for pH and temperature to ensure consistent product quality. The final product is then purified through crystallization and filtration techniques .

化学反応の分析

Types of Reactions: Warfarin sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of this compound, which can have different pharmacological properties .

生物活性

Warfarin sodium is a widely used anticoagulant that plays a crucial role in the prevention and treatment of thromboembolic disorders. Its biological activity is primarily attributed to its mechanism of action, pharmacokinetics, and interactions with various physiological factors. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical implications.

This compound functions as a vitamin K antagonist. It competitively inhibits the vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the activation of vitamin K. This inhibition leads to a depletion of functional vitamin K reserves, subsequently reducing the synthesis of active clotting factors II, VII, IX, and X, as well as proteins C and S that are dependent on vitamin K for their activity . The result is a significant anticoagulant effect due to the production of partially decarboxylated proteins that exhibit reduced coagulant activity .

Pharmacodynamics

Warfarin is a racemic mixture composed of two enantiomers: (R)-warfarin and (S)-warfarin. The (S)-enantiomer is 3 to 5 times more potent than the (R)-enantiomer and is metabolized via cytochrome P450 enzymes . The drug's anticoagulant effect is monitored using the International Normalized Ratio (INR), which reflects the time it takes for blood to clot compared to normal values.

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
AbsorptionCompletely absorbed from GI tract
Time to Peak Concentration4 hours
Volume of Distribution0.14 L/kg
Protein Binding99% (primarily to albumin)
Half-Life36-42 hours

Clinical Implications

This compound is utilized in various clinical settings, including:

  • Prevention of Venous Thrombosis : Effective in preventing deep vein thrombosis (DVT) and pulmonary embolism (PE).
  • Management of Atrial Fibrillation : Reduces the risk of stroke in patients with atrial fibrillation.
  • Postoperative Anticoagulation : Used in patients undergoing orthopedic surgeries to prevent thromboembolic events.

Case Study: Warfarin Use in Atrial Fibrillation

A cohort study involving patients with atrial fibrillation demonstrated that those receiving warfarin had a significantly lower incidence of stroke compared to those not on anticoagulation therapy. The study highlighted the importance of maintaining an INR within the therapeutic range (2.0-3.0) for optimal efficacy while minimizing bleeding risks .

Adverse Effects and Complications

While warfarin is effective, it carries risks of bleeding complications. A study reported over 9,700 bleeding cases associated with warfarin use in the U.S., with a significant percentage resulting in serious outcomes . Notable adverse effects include:

  • Warfarin-Induced Skin Necrosis : Occurs due to protein C deficiency and can lead to severe tissue damage.
  • Purple Toe Syndrome : Characterized by purple lesions on toes due to cholesterol microembolization.
  • Calciphylaxis : A rare but severe condition leading to vascular calcification and skin necrosis.

特性

IUPAC Name

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYITYFHKDODNCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7035010
Record name Sodium warfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998)
Record name WARFARIN SODIUM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

129-06-6, 5543-79-3
Record name WARFARIN SODIUM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Warfarin sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium warfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Warfarin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WARFARIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6153CWM0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Warfarin sodium is prepared by refluxing the pure warfarin acid with an excess of sodium carbonate in a polar solvent such as acetone or butanone, which may be either anhydrous or contain from about 1% to about 10% water. The unreacted sodium carbonate is preferably removed by filtration. The product is isolated by evaporating the solvent to dryness or by precipitating the salt by addition of a nonpolar solvent such as hexane, cyclohexane, heptane and the like, and filtering and drying the precipitate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Warfarin sodium
Reactant of Route 2
Reactant of Route 2
Warfarin sodium
Reactant of Route 3
Warfarin sodium
Reactant of Route 4
Reactant of Route 4
Warfarin sodium
Reactant of Route 5
Warfarin sodium
Reactant of Route 6
Warfarin sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。